molecular formula C6H10OS B092038 1-Oxa-6-thiaspiro[2.5]octane CAS No. 185-73-9

1-Oxa-6-thiaspiro[2.5]octane

Cat. No. B092038
CAS RN: 185-73-9
M. Wt: 130.21 g/mol
InChI Key: KMGXFPRSMVDSEC-UHFFFAOYSA-N
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Description

The compound 1-Oxa-6-thiaspiro[2.5]octane is a spirocyclic structure that is of interest in the field of organic chemistry due to its potential applications in drug discovery and synthesis of heterocyclic compounds. The spirocyclic framework consists of a cyclohexane ring fused to a smaller ring containing both oxygen and sulfur heteroatoms, which can impart unique chemical properties and reactivity patterns to the molecule .

Synthesis Analysis

The synthesis of novel thia/oxa-azaspiro[3.4]octanes, which are structurally related to 1-Oxa-6-thiaspiro[2.5]octane, has been achieved through robust and step-economic routes. These routes are designed to produce multifunctional and structurally diverse modules for drug discovery, with some approaches being enantioselective . Additionally, the synthesis of 1-oxa-6-heteraspiro[2.5]octanes has been reported, with stereochemical analysis provided by NMR studies and single-crystal X-ray diffraction, which helps in understanding the structure of other related spirocyclic compounds .

Molecular Structure Analysis

The molecular structure of 6,6-dimethyl-1-oxa-spiro[2.5]octane, a derivative of 1-Oxa-6-thiaspiro[2.5]octane, has been studied using microwave spectroscopy and molecular mechanics calculations. This analysis revealed the presence of two stable conformational isomers, both having a chair conformation of the cyclohexane ring. Structural parameters were derived to reproduce the ground state rotational constants, and the influence of 1,4-disubstitution on the cyclohexane ring was discussed .

Chemical Reactions Analysis

The reactivity of 1-Oxa-6-thiaspiro[2.5]octane derivatives has been explored in various chemical reactions. For instance, 1-oxaspiro[2.5]octa-5,7-dien-4-ones, which are related to the core structure, react with a range of nucleophiles to produce substitution and rearrangement products. These reactions proceed through initial attack at the secondary or quaternary carbon of the epoxy ring, leading to a variety of interesting compounds . Furthermore, the synthesis of 6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile and its subsequent reactions with alcohols, ketoximes, and triarylphosphines to form heterocyclic compounds has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Oxa-6-thiaspiro[2.5]octane and its derivatives are influenced by the presence of the spirocyclic structure and the heteroatoms within the smaller ring. For example, the conversion of 1-oxaspiro[2.5]octane-2-carboxylic acid nitrite to ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate and its subsequent reactions demonstrate the compound's reactivity and potential for further chemical transformations . The unique reactivity patterns of these spirocyclic compounds make them valuable intermediates in organic synthesis and potential candidates for drug development.

Scientific Research Applications

  • Drug Discovery : Thia/oxa-azaspiro[3.4]octanes, which are related to 1-Oxa-6-thiaspiro[2.5]octane, have been synthesized for potential use as multifunctional modules in drug discovery. These compounds are structurally diverse and could aid in the development of novel pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).

  • Stereochemistry and Synthesis : Research has focused on the synthesis and stereochemical analysis of 1-oxa-6-heteraspiro[2.5]octanes, including X-ray diffraction analysis to understand their structures (Satyamurthy, Berlin, Hossain, & Helm, 1984). Another study reported the crystal structures of 1-oxa-4-thiaspiro[4.5]decane derivatives, highlighting different olefin geometries in these molecules (Parvez, Yadav, & Senthil, 2001).

  • NMR Spectroscopy Analysis : A detailed structural and conformational analysis of 1-oxaspiro[2.5]octane and its derivatives was performed using NMR spectroscopy. This research aids in understanding the molecular configuration and behavior of these compounds (Montalvo-González & Ariza-Castolo, 2012).

  • Enzymatic Studies : The reactivity of yeast epoxide hydrolase towards various 1-oxaspiro[2.5]octanes was investigated, highlighting the enzyme's preference for O-axial C3 epimers. This research is significant for understanding the biological activity of spiroepoxides (Weijers, Könst, Franssen, & Sudhölter, 2007).

  • Chemical Synthesis Applications : Several studies have explored the synthesis of various 1-oxa-6-thiaspiro[2.5]octane derivatives, providing insights into novel methods and reactions for creating these complex molecules (Eames, Heras, Jones, & Warren, 1996).

Safety And Hazards

The safety data sheet for “1-Oxa-6-thiaspiro[2.5]octane” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

While specific future directions for “1-Oxa-6-thiaspiro[2.5]octane” are not mentioned, Nordmann, a global sourcing specialist, can support with product specification and preferences .

properties

IUPAC Name

1-oxa-6-thiaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-3-8-4-2-6(1)5-7-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGXFPRSMVDSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC12CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595939
Record name 1-Oxa-6-thiaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-6-thiaspiro[2.5]octane

CAS RN

185-73-9
Record name 1-Oxa-6-thiaspiro[2.5]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-6-thiaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Fröhlich, F Sauter, C Hametner, M Pfalz - Arkivoc, 2009 - arkat-usa.org
Synthetic strategies leading to novel 3-heterospiro [5.5] undecan-9-ones are described. Starting from aliphatic 4-substituted heterocyclic aldehydes (1-methyl-4-piperidine …
Number of citations: 3 www.arkat-usa.org
F Alonso, B Dacunha, J Meléndez, M Yus - Tetrahedron, 2005 - Elsevier
2-Chloromethyl-3-(2-methoxyethoxy)prop-1-ene behaves as a versatile trimethylenemethane dianion synthon, precursor of a variety of methylidenic diols obtained by DTBB-catalysed …
Number of citations: 24 www.sciencedirect.com
S Mikami, S Kitamura, N Negoro, S Sasaki… - Journal of Medicinal …, 2012 - ACS Publications
As part of a program to identify potent GPR40 agonists with drug-like properties suitable for clinical development, the incorporation of polar substituents was explored with the intention …
Number of citations: 70 pubs.acs.org
N Negoro, S Sasaki, S Mikami, M Ito… - Journal of medicinal …, 2012 - ACS Publications
G protein-coupled receptor 40 (GPR40)/free fatty acid receptor 1 (FFA1) is a free fatty acid (FFA) receptor that mediates FFA-amplified glucose-stimulated insulin secretion in pancreatic …
Number of citations: 85 pubs.acs.org
RF Valeev, RF Bikzhanov, MS Miftakhov - Russian Journal of Organic …, 2012 - Springer
One among methods of building polypropionate blocks of natural compounds is based on alkylation of thiopyran-4-one enolates (I)[1] with aldehydes followed by elimination of sulfur …
Number of citations: 4 link.springer.com
Z Li - 2018 - edoc.ub.uni-muenchen.de
Carbanions bearing leaving groups at the α-position are useful reagents in organic synthesis. They are widely used in Darzens condensations, 1 cyclopropanations, 2 and vicarious …
Number of citations: 5 edoc.ub.uni-muenchen.de

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